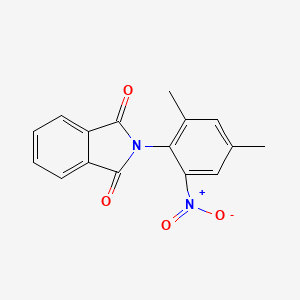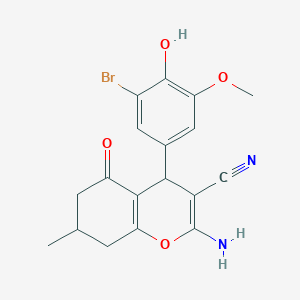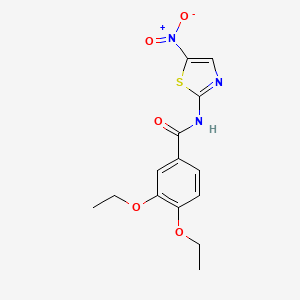
2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione, also known as DNPI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. DNPI belongs to the family of isoindolinone derivatives, which have been extensively studied for their diverse biological and physicochemical properties.
作用機序
The mechanism of action of 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. For example, 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which could explain its anticancer activity. 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has also been shown to disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione can induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. In animal studies, 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has been shown to have low toxicity and to be well-tolerated at therapeutic doses.
実験室実験の利点と制限
2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments, including its high yield, low toxicity, and diverse biological activities. However, 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione is relatively expensive and may not be readily available in some labs. Additionally, 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione, including the development of novel therapeutics for cancer and infectious diseases, the optimization of herbicidal and insecticidal properties for agricultural applications, and the exploration of self-assembled monolayers for electronic devices. Additionally, further studies are needed to elucidate the mechanism of action of 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione and to investigate its potential side effects and toxicity in vivo. Overall, 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione represents a promising compound with diverse applications in various fields of research.
合成法
The synthesis of 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione involves the reaction of 2,4-dimethyl-6-nitrophenylhydrazine with phthalic anhydride in the presence of a catalyst, such as sulfuric acid or acetic anhydride. The resulting product is then purified through recrystallization or column chromatography. The yield of 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione is typically high, ranging from 70% to 90%.
科学的研究の応用
2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has been investigated for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has been shown to exhibit anticancer, antifungal, and antibacterial activities, making it a promising candidate for the development of novel therapeutics. In agriculture, 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has been demonstrated to have herbicidal and insecticidal properties, which could be used to develop environmentally friendly pesticides. In materials science, 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has been studied for its ability to form self-assembled monolayers on metal surfaces, which could be used in the development of electronic devices.
特性
IUPAC Name |
2-(2,4-dimethyl-6-nitrophenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-9-7-10(2)14(13(8-9)18(21)22)17-15(19)11-5-3-4-6-12(11)16(17)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNAPEHMYOBUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethyl-6-nitrophenyl)isoindole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-furoyl)-1,4-diazepane](/img/structure/B4987372.png)
![5-[(3-{[4-(2-fluorobenzyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]-2-methylpyridine](/img/structure/B4987380.png)

![N-{[1-(2-chlorobenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B4987396.png)
![N~1~-(4-chlorobenzyl)-N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4987402.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2,3-dihydro-1H-inden-1-yl)-4-methoxybenzamide](/img/structure/B4987413.png)
![3-(2-methoxyphenyl)-N-[2-(3-methyl-2-buten-1-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B4987431.png)
![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4987445.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(4-isopropylbenzyl)-2-nitroaniline](/img/structure/B4987447.png)
![7-{[(2-hydroxyethyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4987448.png)
![7-(5-chloro-2-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4987453.png)
![4-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4987460.png)
![6,7-dimethoxy-3-[(3-nitrophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4987466.png)